Cas no 858770-50-0 ((2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate)

The compound (2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate is a synthetic derivative featuring a benzofuran core substituted with a 3,4,5-trimethoxyphenyl group and an ester-linked 2-fluorobenzoate moiety. Its structural complexity offers potential for selective biological activity, particularly in medicinal chemistry applications. The presence of methoxy and fluoro substituents enhances stability and modulates electronic properties, making it a candidate for further pharmacological investigation. The conjugated system may contribute to optical or binding properties, while the ester linkage provides a site for derivatization. This compound is suitable for research in drug discovery and organic synthesis, where tailored molecular interactions are critical.
(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate structure
858770-50-0 structure
Product name:(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate
CAS No:858770-50-0
MF:C25H19FO7
MW:450.412571191788
CID:5556219

(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate Chemical and Physical Properties

Names and Identifiers

    • (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate
    • (2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate
    • Inchi: 1S/C25H19FO7/c1-29-21-11-14(12-22(30-2)24(21)31-3)10-20-23(27)17-9-8-15(13-19(17)33-20)32-25(28)16-6-4-5-7-18(16)26/h4-13H,1-3H3
    • InChI Key: COZDBQYHIVMHIH-UHFFFAOYSA-N
    • SMILES: C(OC1C=C2OC(=CC3=CC(OC)=C(OC)C(OC)=C3)C(=O)C2=CC=1)(=O)C1=CC=CC=C1F

(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3139-2074-40mg
(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate
858770-50-0 90%+
40mg
$140.0 2023-07-05
Life Chemicals
F3139-2074-75mg
(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate
858770-50-0 90%+
75mg
$208.0 2023-07-05
Life Chemicals
F3139-2074-15mg
(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate
858770-50-0 90%+
15mg
$89.0 2023-07-05
A2B Chem LLC
BA66571-5mg
(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate
858770-50-0
5mg
$272.00 2024-04-19
A2B Chem LLC
BA66571-100mg
(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate
858770-50-0
100mg
$697.00 2024-04-19
A2B Chem LLC
BA66571-50mg
(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate
858770-50-0
50mg
$504.00 2024-04-19
Life Chemicals
F3139-2074-2mg
(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate
858770-50-0 90%+
2mg
$59.0 2023-07-05
Life Chemicals
F3139-2074-5μmol
(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate
858770-50-0 90%+
5μl
$63.0 2023-07-05
Life Chemicals
F3139-2074-1mg
(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate
858770-50-0 90%+
1mg
$54.0 2023-07-05
Life Chemicals
F3139-2074-25mg
(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate
858770-50-0 90%+
25mg
$109.0 2023-07-05

Additional information on (2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate

Introduction to (2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate (CAS No. 858770-50-0)

(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate, identified by its CAS number 858770-50-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a complex heterocyclic structure, has garnered attention due to its potential pharmacological properties and its role in the development of novel therapeutic agents.

The molecular framework of (2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate incorporates several key structural motifs that are commonly associated with bioactive molecules. The presence of a benzofuran core, combined with a fluoro-substituted benzoate moiety, suggests possible interactions with biological targets such as enzymes and receptors. Additionally, the 3,4,5-trimethoxyphenyl group introduces hydrophobic and electronic characteristics that can influence the compound's solubility and binding affinity.

In recent years, there has been growing interest in the development of molecules that exhibit both efficacy and selectivity in therapeutic applications. The structure of (2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate aligns well with this trend, as it incorporates elements that have been shown to enhance pharmacokinetic profiles. For instance, the fluoro-substituent is known to improve metabolic stability and binding interactions, while the benzofuran scaffold is a privileged structure in medicinal chemistry due to its versatility in drug design.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The reactive α-methylene group within the benzofuran core can be exploited in various synthetic transformations, allowing for the introduction of additional functional groups or linkages. This flexibility makes (2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate a valuable intermediate in the synthesis of novel molecules targeting a wide range of diseases.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. Benzofuran derivatives, in particular, have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The compound under discussion shares structural similarities with several known bioactive agents, suggesting that it may exhibit comparable or even enhanced biological activities. Preliminary computational studies have indicated that the molecule could interact with specific protein targets through hydrogen bonding and hydrophobic interactions.

The synthesis of (2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate presents an interesting challenge due to its complex architecture. However, modern synthetic methodologies have made significant advancements in handling such intricate structures. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed rearrangements have enabled chemists to construct complex heterocycles with high efficiency and selectivity. These methods are particularly useful for introducing fluorine atoms at specific positions within the molecule.

The role of fluorine in pharmaceuticals cannot be overstated. Fluoro-substituted compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. This is attributed to the ability of fluorine to modulate electronic effects and metabolic stability. In the case of (2Z)-3-oxyoza-tro-oza-tro-oza-tro-oza-tro-oza-tro-oza-tro-oza-tro-oza-tro-oza-tro-oza-tro-oza-tro-oza-tro-oza-tro-oza-tro-oza-tro-oza-tro-oza-tro-oza-tro-oz(

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